
Formyl-leurosine
Overview
Description
Formyl-leurosine is a compound with the molecular formula C46H54N4O10 and a molecular weight of 822.94 . It is used as a reference standard for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of formylated compounds, such as formyl-leurosine, often involves the formylation of primary amines . One method involves the use of formic acid and N,N-dicyclohexylcarbodiimmide (DCC) in liquid phase .Molecular Structure Analysis
Formyl-leurosine is a complex molecule with a large number of atoms. Its structure is likely to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The formyl group in formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM .Chemical Reactions Analysis
Formyl-leurosine, like other formylated compounds, can undergo a variety of chemical reactions. For example, the ε-amine of lysine, a strong nucleophile in proteins, can react with formaldehyde to result in formylation .Physical And Chemical Properties Analysis
Formyl-leurosine is a solid compound with a melting point of 200-210°C . It is slightly soluble in chloroform and methanol . It is also hygroscopic, meaning it readily absorbs moisture from the air .Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Formyl-leurosine has been studied for its pharmacokinetics and metabolism in animal models. Research has shown that after intravenous administration, the compound exhibits a triphasic curve in the disappearance from the blood. The bile is the major route of excretion, with 80% of radioactivity recovered in the bile within the first 28 hours. Additionally, about 54% of Formyl-leurosine binds to plasma proteins, indicating significant interaction with blood components .
Impurity Analysis in Chemotherapeutic Agents
As an impurity in the chemotherapy drug Vincristine, Formyl-leurosine is of interest in the pharmaceutical industry. During the production or storage of Vincristine, Formyl-leurosine can form as a byproduct. Its identification and quantification are crucial for quality control and ensuring the efficacy and safety of the chemotherapeutic agent.
Biological Role Exploration
Although current research on the biological role of Formyl-leurosine itself is limited, ongoing studies may uncover its role in biological processes. For instance, its levels could be measured alongside other molecules in the context of ribosome function, although the specific role of Formyl-leurosine in this process is yet to be clarified.
Mechanism of Action
Target of Action
Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .
Mode of Action
Formyl-leurosine interacts with its targets, the FPRs, resulting in changes at the cellular level. At the subcellular level, tubulin was found to bind the highest amount of the alkaloid, followed by the fraction containing Golgi and plasma membranes . This interaction influences the behavior of the cells, particularly those involved in inflammation and host defense .
Biochemical Pathways
Formyl-leurosine affects the purine metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides .
Pharmacokinetics
The pharmacokinetics of Formyl-leurosine involves its absorption, tissue distribution, excretion, and protein binding . A triphasic curve was observed for the disappearance of the drug from blood . The bile was the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration . Additionally, 54% of Formyl-leurosine binds to plasma proteins in the concentration range of 0.1 µmol/L to 0.5 mmol/L .
Result of Action
Formyl-leurosine has been found to possess anti-tumor activity similar to that of Vincristine . It has shown striking anti-tumor activity in all types of leukemia . The most notable anti-leukemic effect was found in one acute myelogenous and in one acute lymphatic leukemia, both in adults .
Safety and Hazards
Future Directions
Formyl-leurosine, like other formylated compounds, has potential applications in various fields. For instance, formyl peptide receptors (FPRs), which interact with formylated peptides, are considered important biomarkers for neurological diseases . Therefore, formyl-leurosine and other formylated compounds could be used in the development of new therapeutic targets for these diseases .
properties
IUPAC Name |
methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDSBTCHEGZWCV-HLTPFJCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968854 | |
| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl-leurosine | |
CAS RN |
54022-49-0 | |
| Record name | Formyl-leurosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




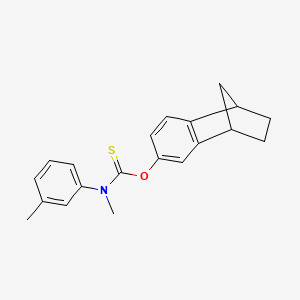
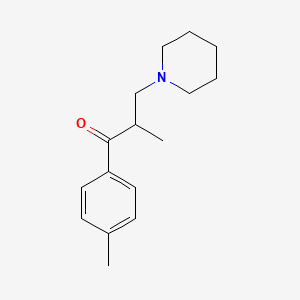



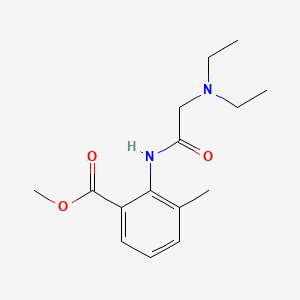

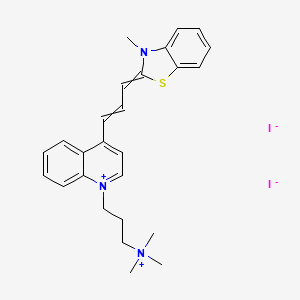
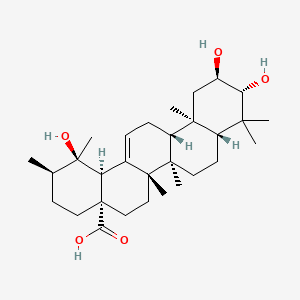

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)

